molecular formula C14H9Cl5 B12767634 Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- CAS No. 58633-27-5

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-

Cat. No.: B12767634
CAS No.: 58633-27-5
M. Wt: 354.5 g/mol
InChI Key: CVUGPAFCQJIYDT-ZDUSSCGKSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene , which encodes its substitution pattern and stereochemistry. The name specifies:

  • A benzene ring substituted at position 1 with a chlorine atom.
  • A chiral ethyl group at position 2, bearing three chlorine atoms on the terminal carbon and a 4-chlorophenyl group on the adjacent carbon.

The SMILES notation (C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl) explicitly defines the stereochemistry at the chiral center using the @ symbol. The InChI key (CVUGPAFCQJIYDT-ZDUSSCGKSA-N) further provides a unique identifier for computational and database applications.

Property Value
Molecular Formula C₁₄H₉Cl₅
Molecular Weight 354.5 g/mol
IUPAC Name 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
SMILES C1=CC=C(C(=C1)C@HC(Cl)(Cl)Cl)Cl

Chiral Center Analysis at C1 Position

The molecule contains a single chiral center at the ethyl-bearing carbon (C1), as denoted by the (1S) configuration in its IUPAC name. This center arises from the tetrahedral geometry of the carbon bonded to:

  • The benzene ring at position 2.
  • A trichloromethyl group (-CCl₃).
  • A 4-chlorophenyl group.
  • A hydrogen atom (implicit in the structure).

The S configuration assigns priority based on the Cahn-Ingold-Prelog rules:

  • 4-Chlorophenyl (highest priority due to aromatic ring and chlorine).
  • Trichloromethyl.
  • Benzene ring.
  • Hydrogen (lowest priority).

Enantiomeric forms of this compound exhibit distinct physicochemical properties, necessitating chiral resolution techniques such as high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy for differentiation.

Comparative Structural Relationship to Organochlorine Insecticides

This compound shares structural homology with dichlorodiphenyltrichloroethane (DDT) , particularly the o,p'-DDT isomer (Table 1). Key comparisons include:

Feature Benzene, 1-chloro-2-((1S)-... o,p'-DDT p,p'-DDT
Chlorine Positions 1-Cl on benzene; 4-Cl on phenyl 2-Cl on one benzene; 4-Cl on other 4-Cl on both benzenes
Chiral Centers One (C1) One (central carbon) None (C₂-symmetric)
Trichloromethyl Group Present Present Present

Properties

CAS No.

58633-27-5

Molecular Formula

C14H9Cl5

Molecular Weight

354.5 g/mol

IUPAC Name

1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene

InChI

InChI=1S/C14H9Cl5/c15-10-7-5-9(6-8-10)13(14(17,18)19)11-3-1-2-4-12(11)16/h1-8,13H/t13-/m0/s1

InChI Key

CVUGPAFCQJIYDT-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Chloral and Chlorobenzene Condensation

  • Starting Materials: Chloral (trichloroacetaldehyde) and chlorobenzene (specifically 1-chlorobenzene or 4-chlorobenzene depending on the isomer).
  • Catalyst: Anhydrous hydrochloric acid or sulfuric acid is used as a catalyst to promote electrophilic aromatic substitution.
  • Reaction: Chloral reacts with chlorobenzene under acidic conditions to form the diphenyltrichloroethane structure.
  • Stereochemistry: The reaction yields a mixture of stereoisomers, including the (S)- and (R)-enantiomers. The (S)-isomer can be isolated by chiral resolution techniques.

Chlorination and Isomer Separation

  • The reaction mixture contains multiple isomers due to the positions of chlorine substitution on the phenyl rings (ortho, para).
  • The o,p'-DDT isomer (1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene) is separated from the p,p'-DDT and other isomers by fractional crystallization or chromatographic methods.
  • Purification is critical to obtain the stereochemically pure compound.

Alternative Synthetic Routes

  • Some research explores asymmetric synthesis or chiral catalysts to favor the formation of the (S)-isomer directly, but these methods are less common industrially.
  • The use of substituted chlorobenzenes and controlled reaction conditions can influence the yield and stereoselectivity.

Reaction Conditions and Parameters

Step Conditions Notes
Condensation Acid catalyst (HCl or H2SO4), 50-80°C Chloral and chlorobenzene react to form DDT core
Chlorination Controlled Cl2 addition, ambient to 40°C Ensures proper chlorination without over-chlorination
Isomer Separation Fractional crystallization or chromatography Separation of o,p'-DDT (S-isomer) from other isomers
Purification Recrystallization from solvents (e.g., ethanol) Achieves high purity and stereochemical enrichment

Research Findings and Analytical Data

  • The stereochemistry of the compound is confirmed by chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.
  • The compound exhibits characteristic melting and boiling points consistent with literature values (boiling point ~409.6°C at 760 mmHg).
  • Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to monitor purity and isomeric composition.
  • The compound's synthesis and purification have been extensively studied due to its environmental and toxicological significance as a DDT isomer.

Summary Table of Preparation Methods

Preparation Step Description Typical Conditions Outcome/Notes
1. Condensation Chloral + chlorobenzene under acid catalysis HCl or H2SO4, 50-80°C Formation of diphenyltrichloroethane core
2. Chlorination Controlled chlorine addition Ambient to 40°C Proper chlorination of aromatic rings
3. Isomer Separation Fractional crystallization or chromatography Solvent recrystallization Isolation of (S)-o,p'-DDT isomer
4. Purification Recrystallization Ethanol or suitable solvent High purity stereoisomer

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often under elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenolic compounds, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity to certain proteins, affecting their function. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

p,p'-DDT

  • Chemical Name : 1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
  • CAS No.: 50-29-3
  • Key Differences: The chlorine atoms on both benzene rings are in the para positions, enhancing its symmetry and insecticidal potency. Primary metabolite: p,p'-DDE (1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene), a persistent pollutant linked to eggshell thinning in birds .

o,p'-DDE

  • Chemical Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene
  • CAS No.: 3424-82-6
  • Key Differences :
    • Formed via dehydrochlorination of o,p'-DDT. Lacks the -CCl₃ group, reducing its lipophilicity but retaining estrogenic activity.
    • Less persistent than DDT isomers but still detected in marine sediments and biota .

DDD (TDE)

  • Chemical Name : 1-Chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
  • CAS No.: 53-19-0
  • Key Differences :
    • A reductive metabolite of DDT, formed under anaerobic conditions.
    • Retains some toxicity but degrades faster than DDT in aquatic environments .

Physicochemical Properties

Property o,p'-DDT p,p'-DDT o,p'-DDE DDD (TDE)
Molecular Formula C₁₄H₉Cl₅ C₁₄H₉Cl₅ C₁₄H₈Cl₄ C₁₄H₁₀Cl₄
Log Kow 6.22 6.91 5.69 5.50
Water Solubility 0.1 mg/L 0.003 mg/L 0.04 mg/L 0.1 mg/L
Half-life (Soil) 2–15 years 10–30 years 5–10 years 1–3 years

Notes:

  • DDD degrades faster due to the absence of the trichloromethyl group .

Toxicological and Environmental Profiles

Estrogenic Activity

  • o,p'-DDT : Binds to estrogen receptor-α (ER-α), inducing proliferation in ER-positive breast cancer cells (MCF-7) at concentrations >50 nmol/L .
  • p,p'-DDE : Anti-androgenic effects; disrupts hormone signaling in wildlife and humans .

Environmental Impact

  • o,p'-DDT : Detected in marine pore water and sediments at concentrations up to 12 ng/L, indicating ongoing environmental release despite regulatory bans .
  • p,p'-DDE : Linked to reproductive failures in avian species (e.g., eggshell thinning in Rift Valley birds) .

Regulatory Status

  • o,p'-DDT : Listed under the Canadian Environmental Protection Act (1999) and monitored in honey and propolis for residues .
  • p,p'-DDT : Banned globally under the Stockholm Convention (2004) but exempted for malaria control in some regions .

Biological Activity

Introduction

Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)-, commonly referred to as a chlorinated aromatic compound, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C14H9Cl5
  • Molecular Weight : 354.5 g/mol
  • IUPAC Name : 1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene
  • CAS Number : 58633-27-5

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The presence of multiple chlorine atoms enhances its lipophilicity and binding affinity to various proteins and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling processes.
  • Oxidative Stress Induction : Chlorinated compounds often induce oxidative stress, leading to cellular damage and apoptosis in certain cell types.

Antimicrobial Activity

Research indicates that chlorinated aromatic compounds exhibit antimicrobial properties. Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- has shown effectiveness against various bacterial strains.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The IC50 values vary depending on the cell type and exposure duration.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-78.3
A54915.0

Study on Marine Ecosystems

A study focusing on the determination of this compound in marine pore water highlighted its persistence and bioaccumulation potential in aquatic organisms. The findings suggested significant ecological implications due to its toxicity to marine life .

Toxicological Profile

The toxicological assessment of Benzene, 1-chloro-2-((1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl)- reveals potential risks associated with exposure:

  • Acute Toxicity : Symptoms may include respiratory distress and skin irritation.
  • Chronic Exposure Risks : Long-term exposure could lead to carcinogenic effects due to its structural similarity to other known carcinogens.

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